3-Oxalomalic acid
CAS No.: 3687-15-8
Cat. No.: VC1755047
Molecular Formula: C6H6O8
Molecular Weight: 206.11 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 3687-15-8 |
|---|---|
| Molecular Formula | C6H6O8 |
| Molecular Weight | 206.11 g/mol |
| IUPAC Name | 1-hydroxy-3-oxopropane-1,2,3-tricarboxylic acid |
| Standard InChI | InChI=1S/C6H6O8/c7-2(5(11)12)1(4(9)10)3(8)6(13)14/h1-2,7H,(H,9,10)(H,11,12)(H,13,14) |
| Standard InChI Key | YILAUJBAPQXZGM-UHFFFAOYSA-N |
| SMILES | C(C(C(=O)O)O)(C(=O)C(=O)O)C(=O)O |
| Canonical SMILES | C(C(C(=O)O)O)(C(=O)C(=O)O)C(=O)O |
Introduction
Chemical Properties and Structure
Basic Physical and Chemical Properties
3-Oxalomalic acid (C₆H₆O₈) is a tricarboxylic acid with distinctive physical and chemical characteristics. The compound has been extensively characterized across multiple databases and research repositories .
The following table presents the comprehensive physical and chemical properties of 3-Oxalomalic acid:
| Property | Value |
|---|---|
| Molecular Formula | C₆H₆O₈ |
| Molecular Weight | 206.11 g/mol |
| Density | 1.9±0.1 g/cm³ |
| Boiling Point | 439.8±45.0 °C at 760 mmHg |
| Flash Point | 233.9±25.2 °C |
| Exact Mass | 206.006271 |
| PSA | 157.69000 |
| LogP | -1.07 |
| Vapor Pressure | 0.0±2.4 mmHg at 25°C |
| Index of Refraction | 1.589 |
The sodium salt form of 3-Oxalomalic acid (oxalomalic acid trisodium salt) has a molecular formula of C₆H₃Na₃O₈, with a natural isotopic abundance mass of 229.09681 for the monosodium form .
Structural Characteristics
3-Oxalomalic acid features a unique structure characterized by multiple carboxyl groups and a hydroxyl functionality. The IUPAC systematic name identifies it as 1-hydroxy-3-oxopropane-1,2,3-tricarboxylic acid, highlighting its structural elements . The molecule contains three carboxylic acid groups attached to a propane backbone, with additional hydroxyl and oxo functionalities contributing to its chemical reactivity.
The structural representation can be described by the InChI string: InChI=1S/C6H6O8/c7-2(5(11)12)1(4(9)10)3(8)6(13)14/h1-2,7H,(H,9,10)(H,11,12)(H,13,14) , which uniquely identifies the compound's connectivity and stereochemistry.
Nomenclature and Identification
Naming Systems and Identifiers
3-Oxalomalic acid is recognized through various nomenclature systems and identifiers that facilitate its unambiguous identification in scientific literature and databases .
| Identification System | Identifier |
|---|---|
| CAS Number | 3687-15-8 |
| PubChem CID | 439620 |
| ChEBI ID | CHEBI:30926 |
| DSSTox Substance ID | DTXSID30958065 |
| HMDB ID | HMDB0245962 |
| KEGG ID | C01990 |
| WikiData | Q27104175 |
| Nikkaji Number | J82.430E |
Synonyms and Alternative Names
The compound is recognized by several synonyms across scientific literature and chemical databases :
-
3-Oxalomalic acid (primary name)
-
1-hydroxy-3-oxopropane-1,2,3-tricarboxylic acid (IUPAC systematic name)
-
Oxalomalate
-
Oxalomalic acid trisodium salt (for the trisodium form)
-
α-Hydroxy-β-oxalosuccinic acid
-
3-Carboxy-3-deoxypent-2-ulosaric acid
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1-hydroxy-3-oxo-1,2,3-propanetricarboxylic acid
-
Malic acid, 3-oxalo-
This diversity of nomenclature reflects the compound's structural complexity and its study across different research fields and applications.
Biological Activity and Enzyme Inhibition
Aconitase Inhibition Mechanism
3-Oxalomalic acid has been extensively characterized as a potent competitive inhibitor of aconitase, an essential enzyme in the citric acid cycle . The compound exerts its inhibitory effects by competing with citrate for the active site of aconitase, effectively interrupting the first step of the citric acid cycle. This inhibition represents a significant mechanism through which 3-Oxalomalic acid influences cellular metabolism.
Research has established that 3-Oxalomalic acid's inhibitory action on aconitase occurs at both the biochemical and cellular levels. When tested in vitro with cytosolic lysates from 3T3-L1 mouse fibroblasts and SH-SY5Y human cells, 3-Oxalomalic acid demonstrated remarkable inhibition of aconitase activity . This inhibition has implications for mitochondrial function and energy metabolism, as the citric acid cycle is central to cellular respiration and ATP production.
In Vivo Effects and Precursor Synthesis
The biological activity of 3-Oxalomalic acid extends to in vivo systems, where it can be formed from its precursors oxaloacetate and glyoxylate. Experimental studies in mouse models have demonstrated that subcutaneous injection of these precursors reproduces the effects observed with direct 3-Oxalomalic acid application in cell cultures .
The synthesis of 3-Oxalomalic acid in animal tissues from its precursors suggests that endogenous formation of this compound may occur under specific metabolic conditions. This has implications for understanding certain pathophysiological states where interruption of the citric acid cycle might be observed, particularly in mitochondrial dysfunction scenarios .
Chemical Reactions and Interactions
Metal Ion Interactions
3-Oxalomalic acid demonstrates significant interactions with metal ions, which contributes to its biological and biochemical properties. Research has shown that this compound exhibits inhibitory effects toward chromium and iron oxidation processes . The presence of multiple carboxyl groups in its structure enables 3-Oxalomalic acid to function as a chelating agent, forming complexes with various metal ions.
Specifically, 3-Oxalomalic acid belongs to the category of low-molecular-mass organic acids (LMMOAs) that effectively inhibit Cr(III) oxidation in the presence of Fe(III) . This property suggests potential applications in environmental chemistry and remediation strategies involving heavy metal contaminants.
Redox Properties
The chemical structure of 3-Oxalomalic acid, featuring both carboxyl and hydroxyl functionalities, contributes to its redox behavior. The compound can participate in oxidation-reduction reactions, particularly in biological systems where it interacts with enzymes containing iron-sulfur clusters, such as aconitase .
The redox interactions of 3-Oxalomalic acid play a role in its mechanism of enzyme inhibition, particularly with respect to aconitase. By affecting the redox state of iron-sulfur clusters within these enzymes, 3-Oxalomalic acid can modulate their activity and consequently influence metabolic pathways.
Synthesis and Production
Chemical Synthesis
3-Oxalomalic acid is synthesized through the condensation reaction between oxaloacetate and glyoxylate . This reaction results in the formation of a tricarboxylic acid structure with specific stereochemistry and functional group arrangement.
Analytical Methods and Characterization
Spectroscopic Identification
Various spectroscopic techniques are employed for the identification and characterization of 3-Oxalomalic acid. Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed structural information about the compound, with reference data available in metabolomics databases such as BMRB .
The compound's chemical structure can be visualized using three-dimensional molecular rendering techniques, allowing researchers to better understand its spatial conformation and potential binding interactions with target proteins such as aconitase .
Chromatographic Analysis
Chromatographic methods, including High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS), are commonly used for the separation, identification, and quantification of 3-Oxalomalic acid in complex biological matrices. These techniques enable researchers to track the compound's presence and concentration in experimental systems, providing valuable data for metabolic studies.
Research Applications and Future Directions
Metabolic Pathway Investigation
3-Oxalomalic acid serves as a valuable tool in metabolic research, particularly for studies focused on the citric acid cycle and related pathways. Its specific inhibition of aconitase allows researchers to selectively disrupt this metabolic step and observe subsequent effects on cellular metabolism .
The compound's effects on iron metabolism through interaction with Iron Regulatory Proteins also make it useful for investigating the regulation of iron homeostasis and its relationship with metabolic pathways. These research applications continue to expand our understanding of cellular metabolism and its regulation.
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